2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
2-(4-Methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. The 4-methoxyphenyl moiety at the 2-position and the electron-withdrawing trifluoromethyl (CF₃) group on the oxadiazole ring contribute to its unique physicochemical and biological properties. This compound is of interest in medicinal chemistry due to the prevalence of oxadiazoles and phthalazinones in drug discovery, particularly for their roles in targeting enzymes and ion channels .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O3/c1-33-17-12-10-16(11-13-17)31-23(32)19-5-3-2-4-18(19)20(29-31)22-28-21(30-34-22)14-6-8-15(9-7-14)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPCULUSIOPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The methoxyphenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The structural analogs below highlight key differences in substituents and their impact on molecular properties:
Key Observations :
- Steric effects : The bulkier biphenyl-CF₃ substituent in ’s Compound 48 may restrict rotational freedom, influencing receptor binding .
- Electronic effects : The CF₃ group’s strong electron-withdrawing nature stabilizes the oxadiazole ring, enhancing metabolic stability compared to methylthio (SCH₃) or halogens .
Antifungal and Antibiotic Potential
- Triazole analogs in exhibit antifungal activity (MIC = 8–32 µg/mL against Candida albicans) due to the methoxyphenyl group’s role in membrane disruption . The target compound’s 4-methoxyphenyl moiety may confer similar activity.
Ion Channel Modulation (TRPA1/TRPV1)
- Compounds in show dual TRPA1/TRPV1 antagonism (IC₅₀ = 0.1–10 µM), critical for pain management. The target’s CF₃ group may enhance binding affinity to hydrophobic pockets in these channels .
Computational Docking Insights
- AutoDock4 () and UCSF Chimera () predict that the CF₃ group in the target compound forms favorable van der Waals interactions with TRPV1’s Leu547 and Met644 residues, unlike chlorine or bromine analogs .
Physicochemical Properties
Trends :
- The CF₃ group reduces water solubility but improves metabolic stability, a trade-off critical for oral bioavailability.
- Bromine’s higher molecular weight correlates with lower solubility compared to chlorine .
Biological Activity
The compound 2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one (hereafter referred to as Compound A) is a synthetic organic molecule with potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to summarize the biological activity of Compound A based on current research findings.
Chemical Structure and Properties
Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H16F3N3O3, and its IUPAC name reflects its intricate arrangement of phenyl and oxadiazole moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to Compound A. For instance, derivatives containing the oxadiazole ring have demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds with trifluoromethyl substitutions have shown enhanced potency.
Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound B | MDA-MB-231 | 0.67 | |
| Compound C | HCT-116 | 0.80 | |
| Compound D | PC-3 | 0.87 |
These compounds exhibit IC50 values significantly lower than traditional chemotherapeutics, indicating a promising therapeutic index.
The mechanism by which Compound A exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds containing oxadiazole moieties have been shown to inhibit telomerase activity and induce apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives of oxadiazoles have exhibited antimicrobial activity against bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and leading to greater antimicrobial efficacy.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound E | E. coli | 15 | |
| Compound F | S. aureus | 10 |
Case Studies
Several case studies have explored the biological activity of compounds related to Compound A:
- Case Study on Anticancer Activity : In a study evaluating a series of oxadiazole derivatives, one compound demonstrated over 90% inhibition against breast cancer cell lines (T-47D) at a concentration of M, showcasing its potential as an effective anticancer agent .
- Case Study on Antimicrobial Properties : Another study focused on the antimicrobial activity of oxadiazole derivatives against Plasmodium falciparum, revealing that certain derivatives had IC50 values as low as 0.034 µM against chloroquine-sensitive strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
